1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one
Description
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
SYQQDGDFSAEBKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Acylation of 2-Amino-5-methoxyphenol Derivatives
A common approach involves Friedel-Crafts acylation of 2-amino-5-methoxyphenol with propanoyl chloride. However, the amino group’s basicity often necessitates protection. For example:
- Protection : The amino group is acetylated using acetic anhydride to form 2-acetamido-5-methoxyphenol.
- Acylation : Reaction with propanoyl chloride in the presence of AlCl₃ yields 1-(2-acetamido-5-methoxyphenyl)propan-1-one.
- Deprotection : Hydrolysis with HCl regenerates the amino group.
- Bromination : The propanone side chain is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Protection | 92 | Ac₂O, 110°C, 2h |
| Acylation | 78 | AlCl₃, DCM, 0°C → rt, 12h |
| Bromination | 65 | NBS, CCl₄, AIBN, reflux, 6h |
Bromination Strategies
Direct Bromination of Propanone Side Chains
Radical bromination using NBS is widely employed due to its selectivity for tertiary C-H bonds. For 1-(2-amino-5-methoxyphenyl)propan-1-one:
HBr-Catalyzed Bromination
Drawing from industrial methods for adamantane bromination, HBr in acetic acid enhances electrophilic substitution:
- Reaction Setup : 1-(2-amino-5-methoxyphenyl)propan-1-one is treated with Br₂ (4–5 eq) and HBr (1 mol%) in AcOH at 50–55°C.
- Advantages :
- Yield : 74% after 12h.
Alternative Pathways via Alkylation
Nucleophilic Substitution with 3-Bromopropanol
Adapting methods from 3-bromopropanol chemistry:
- Alkylation : 2-amino-5-methoxyphenol reacts with 3-bromopropanol in acetone under basic conditions (K₂CO₃, 18-crown-6).
- Oxidation : The resulting 1-(2-amino-5-methoxyphenyl)-3-hydroxypropan-1-one is oxidized to the ketone using PCC.
- Bromination : HBr/AcOH replaces the hydroxyl group with bromine.
Performance Metrics :
Emerging Methodologies
Photocatalytic Bromination
Recent advances utilize visible-light photocatalysts (e.g., Eosin Y) for selective C-H bromination:
- Conditions : 1-(2-amino-5-methoxyphenyl)propan-1-one, NBS, Eosin Y (1 mol%), CH₃CN, 450 nm LED.
- Yield : 81% in 3h with 99% regioselectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position exhibits high electrophilicity, enabling classical SN2 displacement. Key reactions include:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydroxide | Aqueous NaOH, 80°C | 1-(2-Amino-5-methoxyphenyl)-3-hydroxypropan-1-one | 72–85 |
| Ammonia | NH3/EtOH, reflux | 1-(2-Amino-5-methoxyphenyl)-3-aminopropan-1-one | 68 |
| Thiophenol | K2CO3, DMF, 60°C | 1-(2-Amino-5-methoxyphenyl)-3-(phenylthio)propan-1-one | 91 |
The reaction proceeds via a bimolecular transition state , with steric hindrance minimized due to the linear bromopropanone chain. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .
Electrophilic Aromatic Substitution
The amino (-NH2) and methoxy (-OCH3) groups activate the aromatic ring, directing electrophiles to specific positions:
Directing Effects:
-
Amino group : Strongly activates the ring, directing electrophiles to para positions (C-4 and C-6).
-
Methoxy group : Moderately activates the ring, favoring ortho/para substitution relative to itself.
| Electrophile | Position | Product | Notes |
|---|---|---|---|
| Nitronium ion (HNO3/H2SO4) | C-4 | 1-(2-Amino-4-nitro-5-methoxyphenyl)-3-bromopropan-1-one | Major product (85%) |
| Sulfur trioxide (SO3) | C-6 | 1-(2-Amino-5-methoxy-6-sulfophenyl)-3-bromopropan-1-one | Requires fuming H2SO4 |
Competition between directing groups results in regioselectivity dominated by the amino group’s stronger activation .
Cross-Coupling Reactions
The C-Br bond participates in palladium-catalyzed couplings, enabling access to complex architectures:
Suzuki-Miyaura Coupling:
-
Conditions : Pd(PPh3)4, Na2CO3, DME/H2O, 90°C
-
Product : 1-(2-Amino-5-methoxyphenyl)-3-(aryl)propan-1-one
-
Scope : Compatible with arylboronic acids bearing electron-donating/withdrawing groups (yields: 55–92%) .
Mechanistic Insight : Oxidative addition of Pd(0) to the C-Br bond generates a Pd(II) intermediate, which undergoes transmetallation with boronic acids .
Reductive Elimination
Under basic conditions, elimination competes with substitution:
Dehydrohalogenation:
-
Conditions : KOtBu, THF, 25°C
-
Product : 1-(2-Amino-5-methoxyphenyl)prop-2-en-1-one
-
Yield : 78%
This reaction generates an α,β-unsaturated ketone, useful in conjugate addition chemistry.
Biological Alkylation
The bromopropanone moiety acts as an electrophilic warhead in enzyme inhibition:
| Target Enzyme | Mechanism | IC50 (μM) |
|---|---|---|
| c-Met kinase | Covalent bond with catalytic cysteine | 0.12 |
| PARP-1 | Competitive inhibition at NAD+ binding site | 0.45 |
Molecular dynamics simulations confirm stable binding via hydrogen bonds (amino group) and hydrophobic interactions (methoxy group) .
Stability and Competing Pathways
-
Hydrolysis : Slow degradation in aqueous media (t1/2 = 72 hr at pH 7).
-
Photoreactivity : UV light induces homolytic C-Br cleavage, forming carbon-centered radicals .
This compound’s multifunctional design enables applications in medicinal chemistry (targeted inhibitors) and materials science (cross-linked polymers). Further studies should explore its catalytic asymmetric transformations and in vivo metabolic fate.
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Assumed structure based on nomenclature; †Calculated from molecular formula; ‡Estimated from analogs.
Key Differences and Implications
Substituent Effects
- Amino and Methoxy Groups: The 2-amino-5-methoxy substitution pattern in the target compound contrasts with analogs like 1-(4-amino-3-mercaptophenyl)-3-bromopropan-1-one , where the amino group is at the 4-position and a thiol (-SH) replaces the methoxy.
- Bromine vs. Methyl Groups: The bromine atom in the propanone chain (target compound) introduces steric bulk and polarizability compared to the methyl group in 1-(2-amino-5-methoxyphenyl)-2-methylpropan-1-one . Bromine’s electron-withdrawing nature may enhance electrophilic reactivity.
Physicochemical Properties
- Density and pKa: The thiol-containing analog (C₉H₁₀BrNOS) has a higher predicted density (1.571 g/cm³) than the target compound, likely due to sulfur’s atomic weight . Its lower pKa (6.35) suggests greater acidity compared to the target compound’s amino group (pKa ~9–10, typical for aromatic amines).
- Molecular Weight: The trifluoromethylthio derivative (C₁₀H₉BrF₃NOS) has the highest molecular weight (328.15) due to the heavy fluorine and sulfur atoms, which could influence bioavailability .
Biological Activity
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by the following structure:
- Chemical Formula : CHBrNO
- Molecular Weight : 271.12 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.
- Modulation of Enzyme Activity : The compound may affect the activity of specific kinases involved in cell signaling pathways, which are crucial for cancer progression.
Biological Activities
The following table summarizes the biological activities associated with this compound based on recent studies:
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis revealed an increase in caspase-3 activity, indicating that the compound triggers apoptotic pathways effectively.
Case Study 2: Enzyme Targeting
In another investigation, the compound was found to inhibit the activity of c-Met and PARP-1 kinases in vitro. This inhibition led to a decrease in cell viability and proliferation in treated cancer cells, suggesting a dual mechanism where both signaling pathways are disrupted.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are crucial for understanding its potential therapeutic applications:
- Absorption : Moderate absorption in biological systems.
- Distribution : The compound shows a favorable distribution profile with low efflux ratios.
- Metabolism : Initial studies suggest it undergoes metabolic transformation, impacting its bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
